molecular formula C22H29N5OS B4803790 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE

Cat. No.: B4803790
M. Wt: 411.6 g/mol
InChI Key: RBPAOXLRCNNNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, piperazine, and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of adamantane derivatives with piperazine, followed by the introduction of the benzothiadiazole moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2-CHLOROPHENYL)ACETAMIDE
  • 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE
  • 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE lies in its combination of the adamantane, piperazine, and benzothiadiazole moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the benzothiadiazole moiety may enhance its electronic properties, making it suitable for applications in advanced materials and electronic devices.

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5OS/c28-20(23-18-2-1-3-19-21(18)25-29-24-19)14-26-4-6-27(7-5-26)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPAOXLRCNNNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
Reactant of Route 4
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
Reactant of Route 5
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE

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